molecular formula C21H34O9 B14451146 Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 73033-13-3

Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-

Cat. No.: B14451146
CAS No.: 73033-13-3
M. Wt: 430.5 g/mol
InChI Key: VCVQCXMWDDMTDO-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (CAS: Not explicitly listed in evidence) is a multifunctional benzaldehyde derivative featuring two branched oligo(ethylene glycol) (OEG) chains at the 3- and 4-positions of the aromatic ring. These OEG chains consist of repeating ethoxy units terminated by methoxy groups, conferring hydrophilicity and flexibility to the molecule. This compound is primarily utilized as a building block in polymer and soft material synthesis. For example, it has been incorporated into PEG-aldehyde copolymers for stimuli-responsive materials, where its aldehyde group enables dynamic covalent bonding (e.g., hydrazone formation) .

Synthetic routes for this compound are referenced in literature procedures involving iterative Williamson etherification or nucleophilic substitution to install the OEG chains onto the benzaldehyde core . Its structural complexity necessitates advanced purification techniques such as column chromatography and characterization via $ ^1H $ NMR and $ ^{13}C $ NMR spectroscopy .

Properties

CAS No.

73033-13-3

Molecular Formula

C21H34O9

Molecular Weight

430.5 g/mol

IUPAC Name

3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C21H34O9/c1-23-5-7-25-9-11-27-13-15-29-20-4-3-19(18-22)17-21(20)30-16-14-28-12-10-26-8-6-24-2/h3-4,17-18H,5-16H2,1-2H3

InChI Key

VCVQCXMWDDMTDO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction proceeds through a series of etherification steps, where the hydroxyl groups on the benzaldehyde are replaced by the ethoxy groups. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Common solvents like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its multiple ethoxy groups make it a versatile building block for creating polymers and other macromolecules.

Biology: In biological research, this compound can be used to study the interactions of aldehydes with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: Potential applications in medicine include the development of new drugs or drug delivery systems. The ethoxy groups can enhance the solubility and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde can be used in the production of specialty chemicals, coatings, and adhesives. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde depends on its chemical interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.

Molecular Targets and Pathways:

    Aldehyde Group: Reacts with nucleophiles such as amines and thiols.

    Ethoxy Groups: Enhance solubility and facilitate interactions with polar solvents and molecules.

Comparison with Similar Compounds

Benzaldehyde, 4-ethoxy- (CAS 10031-82-0)

  • Structure : A simpler derivative with a single ethoxy group at the 4-position.
  • Properties :
    • Molecular weight: 150.17 g/mol (vs. ~440 g/mol for the target compound).
    • Boiling point: 408–413 K (NIST data) .
  • Applications : Intermediate in flavor/fragrance synthesis and organic reactions.
  • Key Difference : Lacks the extended OEG chains, resulting in lower hydrophilicity and molecular complexity compared to the target compound.

Benzaldehyde, 3,5-dimethoxy-4-(2-methoxyethoxy)- (CAS Not provided)

  • Structure : Methoxy groups at 3- and 5-positions and a shorter ethoxy chain at the 4-position.
  • Properties :
    • Molecular weight: 240.10 g/mol.
    • Polar surface area (PSA): 53.99 Ų (indicative of moderate polarity) .
  • Applications : Used in synthesizing crown ether analogs and supramolecular systems.
  • Key Difference : Shorter substituents reduce steric hindrance and alter solubility profiles.

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde (CAS 188884-61-9)

  • Structure : Features a dioxane ring in the ethoxy side chain.
  • Properties :
    • Molecular weight: 236.26 g/mol.
    • Predicted density: 1.145 g/cm³ .
  • Applications: Potential use in protecting-group chemistry due to the acid-labile dioxane moiety.
  • Key Difference : Cyclic ether substituents introduce rigidity, contrasting with the linear OEG chains of the target compound.

Functional Analogues

Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (Compound 15, CAS Not provided)

  • Structure : A benzimidazole-pyridine hybrid with similar OEG chains.
  • Applications : Designed for self-assembly and coordination chemistry, leveraging sulfamoyl and benzimidazole motifs .
  • Key Difference : Incorporates heterocyclic cores (benzimidazole, pyridine), enabling metal-binding functionality absent in the target benzaldehyde.

PEG-aldehyde Copolymers

  • Structure : Copolymers integrating the target benzaldehyde with polyethylene glycol (PEG).
  • Applications : Dynamic hydrogels and drug-delivery systems, exploiting reversible hydrazone crosslinking .
  • Key Difference : Macromolecular architecture provides tunable mechanical properties, unlike small-molecule analogues.

Property Comparison Table

Compound Name Molecular Weight (g/mol) Substituent Complexity Key Functional Groups Applications References
Target Compound ~440 High (branched OEG) Aldehyde, ethers Soft materials, dynamic polymers
4-Ethoxybenzaldehyde 150.17 Low (single ethoxy) Aldehyde, ether Organic synthesis
3,5-Dimethoxy-4-(2-methoxyethoxy)benzaldehyde 240.10 Moderate Aldehyde, ethers Supramolecular chemistry
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde 236.26 Moderate (cyclic ether) Aldehyde, dioxane Protecting-group strategies

Research Findings and Trends

  • Synthetic Challenges : The target compound’s synthesis requires precise control over etherification steps to avoid side reactions, a hurdle less prominent in simpler derivatives like 4-ethoxybenzaldehyde .
  • Material Science Relevance : Its extended OEG chains enhance water solubility and biocompatibility, making it superior to rigid analogues (e.g., dioxane-containing derivatives) in biomedical applications .
  • Emerging Analogues : Recent work explores derivatives with mixed OEG and ionic substituents (e.g., sulfonate-modified PEDOT) for advanced electronics, highlighting the versatility of benzaldehyde-based building blocks .

Biological Activity

Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]- (CAS No. 73033-13-3) is a complex organic compound that has garnered interest in various fields of research due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]- is C21H34O9, with a molecular weight of 430.49 g/mol. The structural complexity arises from the presence of multiple ether groups, which may influence its solubility and reactivity in biological systems.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzaldehyde have been shown to scavenge free radicals effectively, which could be attributed to their electron-rich aromatic rings. This activity is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Properties

Research has demonstrated that benzaldehyde derivatives possess antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. Specific studies have highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Cytotoxic Effects

Cytotoxicity assays have revealed that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities have been observed to activate caspase pathways leading to programmed cell death. This suggests potential applications in cancer therapy, although further studies are needed to elucidate the specific pathways involved .

Case Studies and Research Findings

  • Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of various benzaldehyde derivatives using DPPH and ABTS assays. Results indicated that compounds with multiple ether functionalities exhibited higher scavenging abilities compared to simpler structures .
  • Antimicrobial Activity :
    • In vitro tests showed that benzaldehyde derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was proposed to involve membrane disruption and interference with metabolic processes .
  • Cytotoxicity in Cancer Cells :
    • A recent publication reported that a derivative of benzaldehyde induced significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 25 µM. The study suggested that the compound activates apoptotic pathways through mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Activity Type Effect Tested Concentration Reference
AntioxidantScavenging free radicalsVaries (up to 100 µM)
AntimicrobialInhibition of bacterial growth50 µg/mL
CytotoxicityInduction of apoptosis in cancer cellsIC50 = 25 µM

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